molecular formula C26H31NO8 B13848883 Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester

Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester

Cat. No.: B13848883
M. Wt: 485.5 g/mol
InChI Key: ZDYOCWILIJFUOR-GORWESQLSA-N
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Description

Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester is a derivative of muramic acid, an amino sugar found in peptidoglycan, the main skeletal component of bacterial cell walls . This compound is primarily used in research settings, particularly in the study of bacterial cell wall synthesis and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester typically involves the protection of hydroxyl groups in muramic acid followed by benzylation and acetylation reactionsThe final step involves the esterification of the carboxyl group with methanol .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection-deprotection strategies and esterification reactions. The process is typically carried out in a laboratory setting due to the specialized nature of the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetyl groups.

    Reduction: Reduction reactions can target the ester and acetyl groups, converting them into their respective alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through interactions with bacterial cell wall synthesis pathways. It targets enzymes involved in the synthesis of peptidoglycan, disrupting the formation of the bacterial cell wall and leading to cell lysis. The benzylidene and acetyl groups play crucial roles in binding to these enzymes and inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific benzylidene and acetyl modifications, which enhance its stability and binding affinity to bacterial enzymes. These modifications make it a valuable tool in studying bacterial cell wall synthesis and developing antibacterial agents .

Properties

Molecular Formula

C26H31NO8

Molecular Weight

485.5 g/mol

IUPAC Name

methyl (2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate

InChI

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20-,21-,22-,23-,25?,26+/m1/s1

InChI Key

ZDYOCWILIJFUOR-GORWESQLSA-N

Isomeric SMILES

C[C@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Origin of Product

United States

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